
Mirogabalin distribution metabolism excretion
properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mirogabalin Besylate

CAS No.: 1138245-21-2

Cat. No.: S535508

Get Quote

Summary of Key Pharmacokinetic Parameters

The table below summarizes the core absorption, distribution, and excretion properties of mirogabalin,

primarily derived from studies in healthy subjects [1] [2] [3].

Parameter Description / Value

Absorption Rapid oral absorption.

• Tmax 0.5 - 1.5 hours post-dose [1] [2] [3].

• Food Effect No clinically relevant effect; can be taken with or without food [1].

Distribution

• Plasma Protein Binding Low (< 25%) [4] [5] [6].

• Steady-State Achievement By Day 3 with repeated dosing [4] [3].

Metabolism Minimal hepatic metabolism [7] [1].

• Primary Pathways Glucuronidation via UGT enzymes (minor pathway) [7].
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Parameter Description / Value

• Key Metabolites Mirogabalin N-glucuronide, A204-4455 (lactam form) [7].

Excretion Primarily renal, as unchanged drug [7] [1] [2].

• Urinary Excretion (Unchanged) 61% - 74% of administered dose [1] [2] [8].

• Fecal Excretion ~1.2% of administered dose [7].

• Renal Clearance Involves active secretion; higher than glomerular filtration rate [7].

• Elimination Half-life (t1/2) 2 - 3 hours [9] [1] [2].

Metabolism and Excretion Pathways

Mirogabalin undergoes minimal biotransformation, with the majority of a dose excreted unchanged in urine

[7] [1]. The following diagram illustrates its primary disposition pathways:
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Mirogabalin Disposition Pathways

A mass balance study using radiolabeled mirogabalin showed a mean total recovery of 98.06% of the

administered radioactivity, with 96.85% in urine and only 1.21% in feces, confirming almost complete

absorption and predominantly renal elimination [7].

Detailed Experimental Data and Protocols

For researchers, the key experimental findings and methodologies from clinical studies are detailed below.

Experimental Data from Clinical Studies

The table below consolidates quantitative pharmacokinetic data from specific clinical trials.

Parameter
Single Dose (5, 10,
15 mg) [2]

Multiple Dose (15 mg
BID) [2]

Other Doses (up to 75
mg) [1]

Cmax Increased

proportionally with
dose.

Steady-state achieved. Increased dose-

proportionally.

AUC Increased
proportionally with

dose.

Exposure comparable
to single 15 mg dose.

Increased dose-
proportionally.

Tmax (median) 1.00 hour (all doses). Data on file. ~1 hour.

t1/2 (mean) 2.57 - 3.08 hours. Data on file. ~2 - 3 hours.

Accumulation Ratio Not applicable. No significant
accumulation observed.

No significant
accumulation with

multiple doses.
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Parameter
Single Dose (5, 10,
15 mg) [2]

Multiple Dose (15 mg
BID) [2]

Other Doses (up to 75
mg) [1]

Cumulative Urinary
Excretion (0-48h)

61.9% - 74.3%

(dose-proportional).

Data on file. 61% - 72% (unchanged

drug).

Renal Clearance Relatively constant

across doses.

Data on file. Higher than GFR;

indicates active secretion.

Key Experimental Protocols Cited

The data in this guide are primarily derived from Phase I clinical trials that followed standardized, rigorous

protocols:

Study Designs: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose

studies in healthy volunteers [1] [2]. One key metabolism study used an open-label, single-dose
design with [¹⁴C]-labeled mirogabalin [7].

Subject Population: Healthy adult volunteers. Some studies specifically enrolled healthy Chinese
participants to assess ethnic sensitivity [2], while others included Japanese, Korean, Chinese, and

white subjects [9].
Dosing and Sample Collection:

Single-Dose: Administered after an overnight fast. Blood samples were collected pre-dose and
at specified intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 36, 48 hours) to

determine plasma concentrations [2].
Multiple-Dose: Administered twice daily for up to 14 days. Trough and peak plasma

concentrations were measured to assess steady-state achievement and accumulation [1] [2].
Excretion Studies: Urine and feces were collected for specified intervals (e.g., 0-72 hours)

post-dose. The total amount of mirogabalin and its metabolites excreted was quantified [7] [1].
Analytical Methods: Plasma, urine, and fecal samples were analyzed using validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. For the radiolabeled study,
radioactivity in samples was measured by liquid scintillation counting, and metabolites were identified

using high-performance liquid chromatography (HPLC) with radiodetection [7].
Food Effect Protocol: A separate open-label, randomized, two-period crossover study evaluated

pharmacokinetics under fasting and fed (after a high-fat meal) conditions [1].

Important Clinical and Research Implications
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Renal Impairment: Dose adjustment is mandatory as reduced renal function significantly increases

mirogabalin exposure due to its predominant renal elimination [10] [8].
Drug Interactions: Low interaction potential due to minimal metabolism and low protein binding.

However, mirogabalin is a substrate for renal transporters (OAT1/3, OCT2, MATE); co-administration
with strong inhibitors (e.g., probenecid) may increase plasma concentrations [8].

Comparative Advantage: The minimal metabolism and predictable, linear pharmacokinetics reduce
variability and the potential for drug-drug interactions, making mirogabalin a favorable candidate for

patients on multiple medications [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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